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molecular formula C12H19N3O4 B8340727 N-(4,5-dimethoxy-2-nitrophenyl)-N',N'-dimethylethylenediamine

N-(4,5-dimethoxy-2-nitrophenyl)-N',N'-dimethylethylenediamine

Cat. No. B8340727
M. Wt: 269.30 g/mol
InChI Key: OXSDZCUWNRMQAV-UHFFFAOYSA-N
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Patent
US05162318

Procedure details

To a solution of 4,5-dimethoxy-2-nitroaniline (0.81 g) and 2-chloroethyldimethylamine hydrochloride (0.73 g) in N,N-dimethylformamide (20 ml) was added sodium hydride (0.36 g) in small portions with ice-cooling and the reaction mixture was heated at 60° C. for 2 hours. The reaction mixture was diluted with 1N aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was successively washed with water and saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel chromatography (eluent:chloroform:methanol=15:1) to give 0.77 g of N-(4,5-dimethoxy-2-nitrophenyl)-N',N'-dimethylethylenediamine.
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][C:6]([NH2:7])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1.Cl.Cl[CH2:17][CH2:18][N:19]([CH3:21])[CH3:20].[H-].[Na+]>CN(C)C=O.[OH-].[Na+]>[CH3:1][O:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][C:6]([NH:7][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1OC)[N+](=O)[O-]
Name
Quantity
0.73 g
Type
reactant
Smiles
Cl.ClCCN(C)C
Name
Quantity
0.36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (eluent:chloroform:methanol=15:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)NCCN(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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